molecular formula C21H22N4O5S B2995813 N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896288-30-5

N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2995813
CAS RN: 896288-30-5
M. Wt: 442.49
InChI Key: HYURGUXSRRYRSY-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Conformation Analysis

The crystal structure and molecular conformation of related compounds have been explored for potential antineoplastic (anti-cancer) applications. A study by Banerjee et al. (2002) detailed the structural analysis of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlighting its potential as an antineoplastic agent through X-ray analysis and AM1 molecular orbital methods. This research signifies the importance of structural analysis in developing pharmaceutical agents with potential cancer-fighting properties (Banerjee et al., 2002).

Coordination Chemistry and Metal Complexes

The coordination chemistry of related compounds has been explored for their potential applications. Bermejo et al. (2000) synthesized different compounds through the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, investigating their interaction with nickel centers. This study provides insight into the structural versatility and potential applications of such compounds in creating new materials or as ligands in coordination chemistry (Bermejo et al., 2000).

Insecticide Metabolism

Research into the metabolism of sulfoximine and neonicotinoid insecticides by the cytochrome P450 monooxygenase CYP6G1 in Drosophila melanogaster reveals important insights into the biological activity and potential applications of sulfoximine-based compounds. Sparks et al. (2012) highlighted the effectiveness of sulfoxaflor, a related compound, against sap-feeding pest insects, providing a basis for its lack of cross-resistance in pest insect strains resistant to other insecticides. This study underscores the importance of understanding the metabolic pathways and resistance mechanisms for the development of effective insect control agents (Sparks et al., 2012).

Novel Syntheses and Reactions

The synthesis of related compounds and their reactions offer potential for discovering new biological activities. For instance, the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents by Markitanov et al. (2016) through 1,3-dipolar cycloaddition reactions opens new avenues for the development of compounds with unique properties for scientific and industrial applications (Markitanov et al., 2016).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-30-17-8-10-18(11-9-17)31(28,29)25-12-4-6-16(25)14-23-20(26)21(27)24-19-7-3-2-5-15(19)13-22/h2-3,5,7-11,16H,4,6,12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYURGUXSRRYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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